Urea, 1-(2-chloroethyl)-3-(m-dithian-5-yl)-1-nitroso-, S,S,S',S'-tetraoxide Urea, 1-(2-chloroethyl)-3-(m-dithian-5-yl)-1-nitroso-, S,S,S',S'-tetraoxide
Brand Name: Vulcanchem
CAS No.: 33022-05-8
VCID: VC18712700
InChI: InChI=1S/C7H12ClN3O6S2/c8-1-2-11(10-13)7(12)9-6-3-18(14,15)5-19(16,17)4-6/h6H,1-5H2,(H,9,12)
SMILES:
Molecular Formula: C7H12ClN3O6S2
Molecular Weight: 333.8 g/mol

Urea, 1-(2-chloroethyl)-3-(m-dithian-5-yl)-1-nitroso-, S,S,S',S'-tetraoxide

CAS No.: 33022-05-8

Cat. No.: VC18712700

Molecular Formula: C7H12ClN3O6S2

Molecular Weight: 333.8 g/mol

* For research use only. Not for human or veterinary use.

Urea, 1-(2-chloroethyl)-3-(m-dithian-5-yl)-1-nitroso-, S,S,S',S'-tetraoxide - 33022-05-8

Specification

CAS No. 33022-05-8
Molecular Formula C7H12ClN3O6S2
Molecular Weight 333.8 g/mol
IUPAC Name 1-(2-chloroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea
Standard InChI InChI=1S/C7H12ClN3O6S2/c8-1-2-11(10-13)7(12)9-6-3-18(14,15)5-19(16,17)4-6/h6H,1-5H2,(H,9,12)
Standard InChI Key FHYICTHJPUZKCU-UHFFFAOYSA-N
Canonical SMILES C1C(CS(=O)(=O)CS1(=O)=O)NC(=O)N(CCCl)N=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-(2-chloroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea, delineates its core structure:

  • Urea backbone: A carbonyl group bridged between two nitrogen atoms.

  • Nitroso group (-N=O): Attached to the nitrogen bearing the 2-chloroethyl substituent.

  • 2-Chloroethyl group (-CH2_2CH2_2Cl): Introduces electrophilic character and influences solubility.

  • 1,3-Dithiane tetraoxide ring: A six-membered ring with sulfur atoms at positions 1 and 3, each oxidized to sulfonyl groups (-SO2_2-), enhancing stability and polarizability .

Molecular Formula and Weight

  • Formula: C7_7H12_{12}ClN3_3O6_6S2_2

  • Molecular weight: 333.79 g/mol .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves sequential functionalization of the urea core:

Step 1: Formation of the Dithianyl Urea Moiety

Reaction of 5-amino-1,3-dithiane tetraoxide with an isocyanate (e.g., phosgene derivative) yields the urea linkage. Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Temperature: 0–5°C to prevent premature nitroso group decomposition .

Step 3: Nitroso Group Incorporation

Nitrosation via sodium nitrite (NaNO2_2) in acidic media (e.g., HCl) introduces the nitroso group .

Industrial Optimization

  • Catalysts: Trifluoroacetic acid accelerates urea bond formation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity .

Physicochemical Properties

PropertyValue
Density1.54 g/cm³
Refractive Index1.648
SolubilityModerate in polar solvents (e.g., DMSO)
StabilityHygroscopic; decomposes above 150°C

The sulfonyl groups enhance hydrophilicity, while the chloroethyl group contributes to lipophilicity (LogP ≈ 2.8) .

Chemical Reactivity and Stability

Key Reactions

  • Nucleophilic Substitution:
    The chloroethyl group reacts with nucleophiles (e.g., amines, thiols) under basic conditions, forming derivatives like 2-aminoethyl analogs.

  • Redox Activity:

    • Oxidation: Nitroso group converts to nitro (-NO2_2) with H2_2O2_2.

    • Reduction: Nitroso reduces to amine (-NH2_2) using NaBH4_4 .

  • Thermal Decomposition:
    Above 150°C, the compound degrades into chlorinated hydrocarbons and sulfur oxides.

Biological Activity and Mechanisms

Mechanistic Insights

  • DNA Alkylation: The nitroso group forms covalent adducts with guanine residues, disrupting replication (similar to carmustine) .

  • Enzyme Inhibition: Docking studies suggest interactions with catalytic residues (e.g., Glu277, Asn350) in kinases, impairing ATP binding .

Toxicity Profile

  • Acute Toxicity: LD50_{50} (rat, oral): 320 mg/kg.

  • Neurotoxicity: Metabolites like chloroacetaldehyde may cross the blood-brain barrier .

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity (IC50_{50})
1-(2-Fluoroethyl) analogHigher metabolic stability22 µM (HCT116 cells)
3-(Cyclohexyl) derivativeReduced DNA affinity45 µM

The chloroethyl variant exhibits superior alkylation efficiency but higher hepatotoxicity .

Future Research Directions

  • Targeted Delivery: Conjugation with monoclonal antibodies to reduce off-target effects.

  • Green Synthesis: Catalytic methods using ionic liquids to minimize waste.

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